molecular formula C6H11NO B11763159 (6R)-6-Methylpiperidin-3-one

(6R)-6-Methylpiperidin-3-one

Cat. No.: B11763159
M. Wt: 113.16 g/mol
InChI Key: VCUFRSQXYNMHHX-RXMQYKEDSA-N
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Description

(6R)-6-Methylpiperidin-3-one is a chiral piperidine derivative with a methyl group at the 6th position and a ketone functional group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-Methylpiperidin-3-one typically involves the catalytic reduction of L-erythro-biopterin or its acyl derivatives. The reaction is carried out in the presence of an amine at a pH of 10-13, using a platinum-based catalyst . This method ensures a high yield and purity of the desired (6R) isomer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain the stereochemical integrity of the compound. The use of advanced catalytic systems and continuous flow reactors enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (6R)-6-Methylpiperidin-3-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols or other reduced products.

    Substitution: The methyl group at the 6th position can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(6R)-6-Methylpiperidin-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (6R)-6-Methylpiperidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. Its unique structure allows it to bind to active sites of enzymes, altering their function and leading to various biochemical effects .

Comparison with Similar Compounds

    (6S)-6-Methylpiperidin-3-one: The stereoisomer of (6R)-6-Methylpiperidin-3-one with different spatial arrangement.

    Piperidin-3-one: The parent compound without the methyl group at the 6th position.

    N-Methylpiperidin-3-one: A derivative with a methyl group on the nitrogen atom.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its (6R) configuration allows for selective interactions with biological targets, making it valuable in drug development and other applications.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(6R)-6-methylpiperidin-3-one

InChI

InChI=1S/C6H11NO/c1-5-2-3-6(8)4-7-5/h5,7H,2-4H2,1H3/t5-/m1/s1

InChI Key

VCUFRSQXYNMHHX-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1CCC(=O)CN1

Canonical SMILES

CC1CCC(=O)CN1

Origin of Product

United States

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